molecular formula C13H15NO4 B3217990 L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- CAS No. 118605-48-4

L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-

Cat. No. B3217990
M. Wt: 249.26 g/mol
InChI Key: XVNAZUFERTUUAU-NSHDSACASA-N
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Description

L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, commonly known as L-Tyrosine, is a non-essential amino acid that is produced in the body from phenylalanine. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-Tyrosine has been the subject of much scientific research due to its potential applications in various fields, such as medicine, sports, and cognitive enhancement.

Mechanism Of Action

L-Tyrosine acts as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play a crucial role in regulating mood, attention, and stress response. By increasing the availability of these neurotransmitters, L-Tyrosine may help to improve cognitive function, reduce stress, and improve athletic performance.

Biochemical And Physiological Effects

L-Tyrosine has been shown to have several biochemical and physiological effects. It has been shown to increase the synthesis of dopamine, norepinephrine, and epinephrine in the brain, leading to improved mood and cognitive function. Additionally, L-Tyrosine has been shown to reduce the effects of stress and fatigue, leading to improved athletic performance.

Advantages And Limitations For Lab Experiments

One advantage of using L-Tyrosine in lab experiments is its ability to improve cognitive function and reduce stress, which may help to improve the accuracy and efficiency of experimental procedures. However, one limitation of using L-Tyrosine in lab experiments is that its effects may vary depending on the individual, making it difficult to control for individual differences.

Future Directions

There are several future directions for research on L-Tyrosine. One area of interest is its potential therapeutic effects in conditions such as Parkinson's disease, depression, and ADHD. Additionally, further research is needed to determine the optimal dosage and timing of L-Tyrosine supplementation for cognitive enhancement and athletic performance. Finally, more research is needed to determine the long-term effects of L-Tyrosine supplementation on health and well-being.

Scientific Research Applications

L-Tyrosine has been extensively studied for its potential applications in medicine, sports, and cognitive enhancement. In medicine, L-Tyrosine has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease, depression, and ADHD. In sports, L-Tyrosine has been studied for its potential to improve performance by reducing the effects of stress and fatigue. In cognitive enhancement, L-Tyrosine has been investigated for its potential to improve memory, attention, and focus.

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(2-methylprop-2-enoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,11,15H,1,7H2,2H3,(H,14,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNAZUFERTUUAU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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